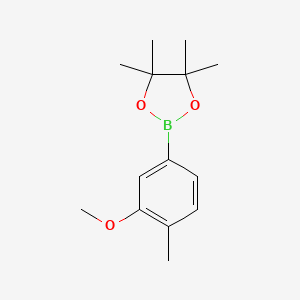![molecular formula C19H16FN5O3 B2592033 N-(4-Ethoxyphenyl)-2-{9-Fluor-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]chinazolin-2-yl}acetamid CAS No. 1286705-69-8](/img/structure/B2592033.png)
N-(4-Ethoxyphenyl)-2-{9-Fluor-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]chinazolin-2-yl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Brustkrebsmittel
Die Verbindung wurde bei der Entwicklung und Synthese neuer Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) und Bis((chinoxalin-2-yl)phenoxy)alkane als Anti-Brustkrebsmittel eingesetzt . Drei Verbindungen zeigten eine deutlich bessere zytotoxische Aktivität gegen MDA-MB-231 als das Medikament Erlotinib .
Apoptose-Induktion
Es wurde festgestellt, dass die Verbindung in MDA-MB-231-Zellen die Apoptose im Vergleich zur Kontrolle um das 38-fache induziert, wodurch der Zellzyklus in der G2/M-Phase gestoppt wird . Sie erhöhte die Genexpression von P53, Bax, Caspase-3, Caspase-8 und Caspase-9, während sie den Bcl2-Spiegel senkte .
PARP-1- und EGFR-Inhibition
Die Verbindung zeigte eine vielversprechende duale Enzyminhibition von PARP-1 (IC50 = 1,37 nM) im Vergleich zu Olaparib (IC50 = 1,49 nM) und EGFR (IC50 = 64,65 nM) im Vergleich zu Erlotinib (IC50 = 80 nM) .
Antitumoraktivität
Es wurden sechzehn Triazolochinazolin-Derivate entworfen, synthetisiert und auf ihre Antitumoraktivität gegen vier menschliche Krebszelllinien untersucht . Fünf Derivate zeigten eine vergleichbare zytotoxische Aktivität mit der von Doxorubicin als Referenz-Antikrebsmittel .
Anti-HIV-, Antituberkulose- und Antibakterielle Mittel
Unter Verwendung des Triazolochinazolin-Gerüsts wurde die Verbindung als potente Anti-HIV-, Antituberkulose- und Antibakterielle Mittel entwickelt .
Antibakterielle Aktivität
Alle neuen Verbindungen wurden auf ihre antimikrobielle Aktivität untersucht und waren sehr aktiv gegen P. aeruginosa . Einige Verbindungen waren doppelt so aktiv wie Ampicillin gegen P. aeruginosa . Darüber hinaus zeigte eine Verbindung eine breitgefächerte antimikrobielle Aktivität .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazoloquinazolines, have been found to bind to the active site of histone acetyltransferase pcaf , suggesting that N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may have a similar target.
Mode of Action
It is suggested that similar compounds may interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Given the potential target of pcaf, it is plausible that this compound could influence pathways related to histone acetylation and gene expression .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that they may have favorable druggability .
Result of Action
Similar compounds have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities .
Biochemische Analyse
Biochemical Properties
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions, particularly as a potential DNA intercalator and topoisomerase II inhibitor . The compound interacts with DNA by inserting itself between the base pairs, thereby disrupting the DNA structure and function. This interaction can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting topoisomerase II, N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can prevent the proliferation of cancer cells .
Cellular Effects
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has been shown to exert significant effects on various types of cells, particularly cancer cells. The compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G2-M phase . This effect is mediated through its interaction with DNA and inhibition of topoisomerase II, leading to the accumulation of DNA damage and activation of cell death pathways. Additionally, N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of action of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its binding interactions with DNA and topoisomerase II. The compound intercalates into the DNA helix, causing structural distortions that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may also modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cells .
Transport and Distribution
The transport and distribution of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic efficacy and potential toxicity.
Subcellular Localization
N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with DNA . The compound’s activity and function are influenced by its localization, as it can directly affect DNA replication and transcription processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-8-3-12(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCMWDUWFSLLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2591952.png)
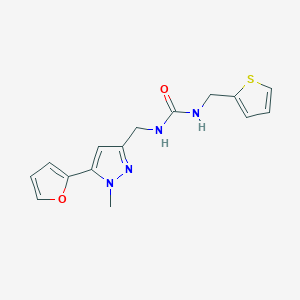
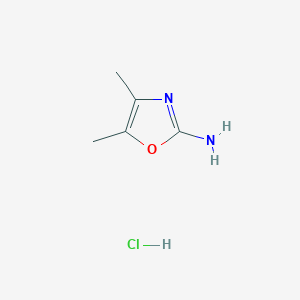
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)
![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)
![1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2591959.png)
![1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2591960.png)
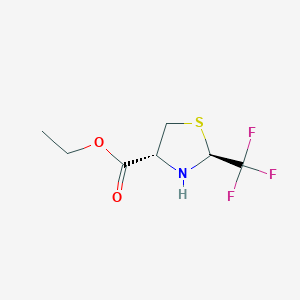
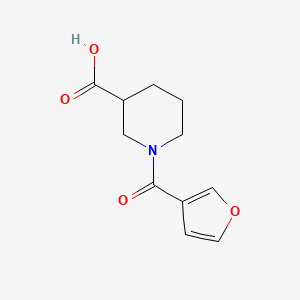
![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)
![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
